N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(2-methoxyphenyl)benzamide
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Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(2-methoxyphenyl)benzamide, also known as 3,4-DMAQ, is a novel compound that has shown potential in scientific research applications. This compound has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(2-methoxyphenyl)benzamide involves the inhibition of various enzymes and pathways that are involved in the progression of diseases. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. It also inhibits the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Additionally, it has been shown to activate the Nrf2/ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cancer cell growth, induction of apoptosis in cancer cells, inhibition of amyloid-beta plaques and tau protein tangles in Alzheimer's disease, protection of dopaminergic neurons from oxidative stress in Parkinson's disease, and activation of the Nrf2/ARE pathway.
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(2-methoxyphenyl)benzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This makes it a potential candidate for cancer treatment. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in lab experiments.
Future Directions
For N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(2-methoxyphenyl)benzamide include further studies on its potential in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, studies on its pharmacokinetics and toxicity are needed to determine its safety and efficacy in humans. Furthermore, studies on its ability to cross the blood-brain barrier are needed to determine its potential in treating neurological diseases.
Synthesis Methods
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(2-methoxyphenyl)benzamide involves the condensation of 2-hydroxy-3-methoxybenzaldehyde and 2-methoxyaniline in the presence of hydrochloric acid. The resulting product is then reacted with 3,4-dimethoxybenzoyl chloride and 2-hydroxy-3-quinolinecarboxaldehyde in the presence of triethylamine. The final product is purified by column chromatography to obtain pure this compound.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(2-methoxyphenyl)benzamide has been studied for its potential in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In Alzheimer's disease, it has been shown to inhibit the formation of amyloid-beta plaques and tau protein tangles. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress.
properties
IUPAC Name |
3,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-31-22-11-7-6-10-21(22)28(26(30)18-12-13-23(32-2)24(15-18)33-3)16-19-14-17-8-4-5-9-20(17)27-25(19)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVCEWPINNNADH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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